6-Chloroquinoline-4-carboxylic acid
Overview
Description
6-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic compound with a bicyclic structure containing a benzene ring fused with a pyridine ring . It has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity .
Synthesis Analysis
Quinoline-4-carboxylic acid derivatives, including 6-Chloroquinoline-4-carboxylic acid, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized via expeditious synthetic approaches .Molecular Structure Analysis
The molecular structure of 6-Chloroquinoline-4-carboxylic acid is characterized by the presence of a benzene ring fused with a pyridine ring, with a chlorine atom at the 6th position and a carboxylic acid group at the 4th position .Chemical Reactions Analysis
Quinoline and its derivatives, including 6-Chloroquinoline-4-carboxylic acid, are involved in various chemical reactions. For example, quinoline-4-carboxylic acids have been synthesized in water using isatin and enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl .Scientific Research Applications
Antibacterial Applications
A notable application of 6-Chloroquinoline-4-carboxylic acid derivatives is in the synthesis of novel compounds with significant antibacterial activity. Shivaraj et al. (2013) synthesized a series of quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides, showing activity against Escherichia coli and Staphylococcus aureus (Shivaraj et al., 2013). Additionally, Balaji et al. (2013) reported on the ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, displaying moderate antibacterial activity against various Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Antiviral Properties
The antiviral properties of 6-Chloroquinoline-4-carboxylic acid derivatives, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), have been documented. Souza et al. (2008) found that the chloroxoquinolinic ribonucleoside derivatives of 6-chloroquinoline inhibited HSV-1 and HSV-2 replication with low cytotoxicity, suggesting potential as lead molecules for anti-HSV drug design (Souza et al., 2008).
Antitumor Activity
Research into the antitumor properties of 6-Chloroquinoline-4-carboxylic acid derivatives has also been significant. Marvadi et al. (2020) designed and synthesized a series of novel derivatives showing promising antitubercular activity against M. tuberculosis H37Rv (Mtb), indicating lower cytotoxicity profiles and suggesting their potential as antitubercular agents (Marvadi et al., 2020). Montoya et al. (2014) synthesized NH-pyrazoline derivatives with notable antitumor activity against various cancer cell lines, highlighting the utility of the 4-aryloxy-7-chloroquinoline fragment in the rational design of new antitumor agents (Montoya et al., 2014).
Future Directions
Quinoline and its derivatives, including 6-Chloroquinoline-4-carboxylic acid, have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
6-chloroquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMLJGLNAOPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424398 | |
Record name | 6-chloroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoline-4-carboxylic acid | |
CAS RN |
62482-29-5 | |
Record name | 6-Chloro-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62482-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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